1-[4-(Hydroxymethyl)-2-thienyl]ethanone
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Overview
Description
1-[4-(Hydroxymethyl)-2-thienyl]ethanone is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxymethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)-2-thienyl]ethanone can be synthesized through several methods. One common approach involves the oxidation of 2-thiophenemethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hydroxymethyl)-2-thienyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: PCC, MnO2, or potassium permanganate (KMnO4) under mild conditions.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products:
Oxidation: 1-[4-(Carboxymethyl)-2-thienyl]ethanone.
Reduction: 1-[4-(Hydroxymethyl)-2-thienyl]ethanol.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
1-[4-(Hydroxymethyl)-2-thienyl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving thiophene derivatives, which have shown potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)phenyl]ethanone: A structurally similar compound with a phenyl ring instead of a thiophene ring.
2-Acetylthiophene: Another thiophene derivative with an acetyl group at the 2-position.
4-(Hydroxymethyl)thiophene-2-carboxylic acid: A compound with a carboxylic acid group instead of an ethanone moiety.
Uniqueness: 1-[4-(Hydroxymethyl)-2-thienyl]ethanone is unique due to the presence of both a hydroxymethyl group and an ethanone moiety on the thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(hydroxymethyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5(9)7-2-6(3-8)4-10-7/h2,4,8H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZADALVVZZJJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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